9-(2-thienyl)-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one
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Overview
Description
- This compound belongs to the class of benzodiazepines, which are heterocyclic organic compounds containing a diazepine ring fused with a benzene ring.
- Its systematic name is 9-(2-thienyl)-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one .
- The presence of thienyl and oxadiazole moieties makes it structurally unique.
- Benzodiazepines often exhibit sedative, anxiolytic, and anticonvulsant properties.
Preparation Methods
- One synthetic route involves the reaction of 8-aroyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with 3,4-diaminofurazan .
- The reaction yields 3’-aroyl-4’-hydroxy-1’-(2-hydroxyethyl)-4H-spiro[[1,2,5]oxadiazolo[3,4-b]pyrazine-5,2’-pyrrole]-5’,6(1’H,7H)-diones .
- Industrial production methods may involve modifications of this synthetic pathway.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
- In chemistry, it serves as a versatile building block for designing novel heterocyclic compounds.
- In biology, it may exhibit biological activity (e.g., binding to GABA receptors).
- In medicine, benzodiazepines are used as anxiolytics, hypnotics, and muscle relaxants.
- In industry, derivatives may find applications in materials science or drug development.
Mechanism of Action
- The compound likely interacts with GABA receptors, enhancing inhibitory neurotransmission.
- It modulates chloride ion channels, leading to sedative and anxiolytic effects.
Comparison with Similar Compounds
- Similar compounds include other benzodiazepines (e.g., diazepam, lorazepam).
- Its unique features lie in the thienyl and oxadiazole moieties.
Remember that this compound’s properties and applications are still an active area of research, and further studies are needed to fully understand its potential
Properties
Molecular Formula |
C13H12N4O2S |
---|---|
Molecular Weight |
288.33 g/mol |
IUPAC Name |
5-thiophen-2-yl-4,5,7,8,9,10-hexahydro-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C13H12N4O2S/c18-8-4-1-3-7-10(8)11(9-5-2-6-20-9)15-13-12(14-7)16-19-17-13/h2,5-6,11H,1,3-4H2,(H,14,16)(H,15,17) |
InChI Key |
HEAQSNNWBYOAPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(NC3=NON=C3N2)C4=CC=CS4)C(=O)C1 |
Origin of Product |
United States |
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